![molecular formula C11H20OSi B13252899 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is a chemical compound with the molecular formula C11H20OSi It is a cyclohexanol derivative where the hydroxyl group is substituted with a 2-(trimethylsilyl)ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a cyclohexanone derivative, while reduction would produce a cyclohexane derivative.
Scientific Research Applications
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL involves its interaction with molecular targets through its hydroxyl and trimethylsilyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the trimethylsilyl group can act as a protecting group, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL is unique due to the presence of both a hydroxyl group and a trimethylsilyl-substituted ethynyl group.
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
2-(2-trimethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3 |
InChI Key |
VQIUWJOPAYJZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Imidazo[1,2-a]pyridin-5-yl}boronic acid](/img/structure/B13252821.png)

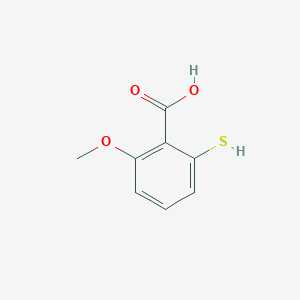
![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)


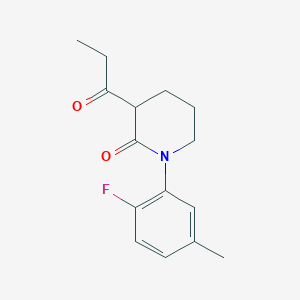
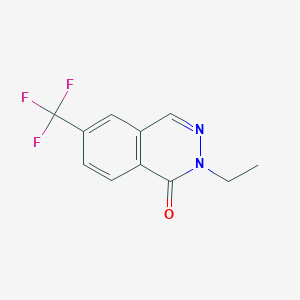
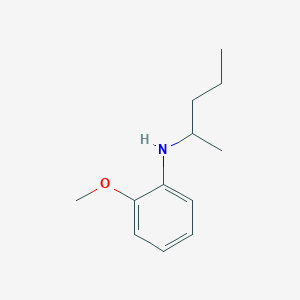
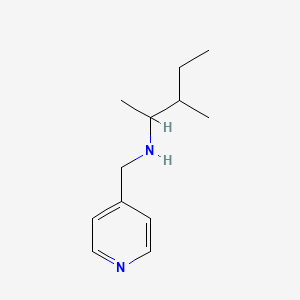
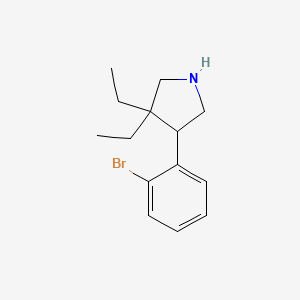
![1-[(1-Methoxypropan-2-yl)amino]propan-2-ol](/img/structure/B13252874.png)

